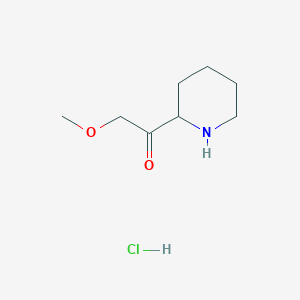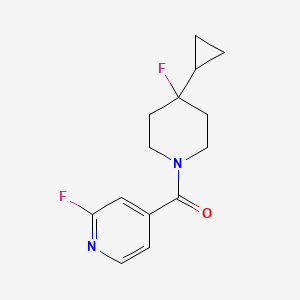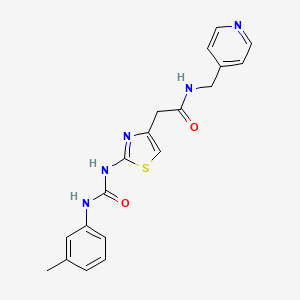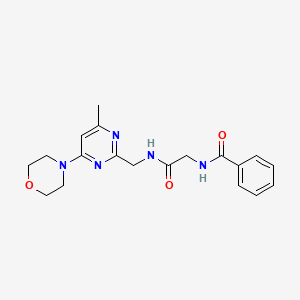
2-Methoxy-1-piperidin-2-ylethanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-1-piperidin-2-ylethanone; hydrochloride is a compound that likely shares characteristics with other piperidine derivatives, which are known for their diverse chemical reactions and applications in synthesis and medicinal chemistry. While specific studies on this compound are limited, insights can be drawn from related research on piperidine compounds and their functionalities.
Synthesis Analysis
The synthesis of related piperidine compounds typically involves multistep chemical processes, including amidation, Friedel-Crafts acylation, and hydration, utilizing starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate. These methods afford reasonable overall yields, indicating the compound's accessibility for further study and application (Zheng Rui, 2010).
Molecular Structure Analysis
The crystal and molecular structure of piperidine-related compounds often reveals a significant interaction between components, such as hydrogen bonding, which contributes to their stability and reactivity. For example, compounds featuring a piperidine ring can exhibit specific dihedral angles and conformations influenced by their substituents, showcasing the versatile structural features of these molecules (B. Revathi et al., 2015).
Chemical Reactions and Properties
Piperidine derivatives engage in a variety of chemical reactions, highlighting their reactivity and potential in synthetic chemistry. These reactions may include condensation processes and interactions with different chemical groups, leading to the formation of novel compounds with distinct chemical properties. The specific reactions and mechanisms depend on the functional groups present and the reaction conditions (S. B. Benakaprasad et al., 2007).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as melting points, boiling points, and solubility, are crucial for their application in different chemical contexts. These properties can be influenced by the molecular structure and the presence of specific substituents, affecting the compound's phase behavior and interaction with solvents (C. S. Karthik et al., 2021).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards various reagents, define the roles piperidine derivatives can play in chemical syntheses and applications. The electron-donating or withdrawing nature of substituents attached to the piperidine ring can significantly alter these chemical properties, thereby influencing the compound's behavior in chemical reactions (Wu Feng, 2011).
Applications De Recherche Scientifique
Impurity Analysis in Pharmaceutical Compounds : "2-Methoxy-1-piperidin-2-ylethanone hydrochloride" and its derivatives are used in identifying and quantifying impurities in pharmaceutical compounds like cloperastine hydrochloride, which is widely used in cough treatment (Liu et al., 2020).
Synthesis of Novel Compounds : This chemical is involved in the synthesis of new compounds, such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, showcasing its versatility in creating various derivatives for potential applications (Rui, 2010).
Catalysis in Aromatic Nucleophilic Substitution : It plays a role in catalysis, particularly in aromatic nucleophilic substitution reactions. This aspect is crucial for understanding reaction mechanisms and developing new synthetic methods (Consiglio et al., 1981).
Structural Studies and Theoretical Calculations : The compound is used in structural studies, such as in the case of certain piperidin-4-yl derivatives. These studies often involve X-ray diffraction and theoretical calculations to understand molecular configurations (Karthik et al., 2021).
Synthesis of Antimicrobial Agents : Research has been conducted on synthesizing new pyridine derivatives that incorporate piperidin-2-ylethanone structures, demonstrating potential antimicrobial activity. This highlights its role in developing new therapeutic agents (Patel et al., 2011).
Kinetic Studies in Chemical Reactions : The compound is also significant in kinetic studies, which are essential for understanding the rates and mechanisms of chemical reactions. Such research provides insights into how different substituents and conditions affect reaction kinetics (Echaieb et al., 2014).
Crystallography and Molecular Structure Analysis : Crystallographic studies involving this compound contribute to a deeper understanding of molecular structures and interactions. These studies are crucial in the field of material science and molecular engineering (Revathi et al., 2015).
Mécanisme D'action
Target of Action
The primary targets of a compound are usually identified through a combination of biochemical assays, such as binding assays or enzymatic assays, and computational methods, such as molecular docking or virtual screening .
Mode of Action
The interaction of the compound with its targets and the resulting changes are often studied using techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and other biophysical methods to understand the structural basis of the interaction .
Biochemical Pathways
The affected pathways and their downstream effects can be elucidated through a combination of experimental techniques, such as gene expression profiling, proteomics, and metabolomics, as well as computational pathway analysis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are typically studied in preclinical models using a combination of in vitro assays and in vivo studies .
Result of Action
The molecular and cellular effects of a compound’s action can be studied using a variety of techniques, including cell-based assays, molecular biology techniques, and microscopy .
Action Environment
The influence of environmental factors on a compound’s action, efficacy, and stability can be studied through stability studies under various conditions, as well as studies in different biological models to understand the influence of physiological and pathological conditions .
Propriétés
IUPAC Name |
2-methoxy-1-piperidin-2-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-6-8(10)7-4-2-3-5-9-7;/h7,9H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYRDSBGXVZJJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1CCCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2497712.png)

![(6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine](/img/structure/B2497716.png)

![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2497718.png)


![(3r,5r,7r)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)adamantane-1-carboxamide](/img/structure/B2497723.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-diethoxybenzamide](/img/structure/B2497726.png)
![N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide](/img/structure/B2497727.png)
![5-{[(2-chloro-1,3-thiazol-4-yl)methyl]sulfanyl}-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2497730.png)

![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine](/img/structure/B2497735.png)